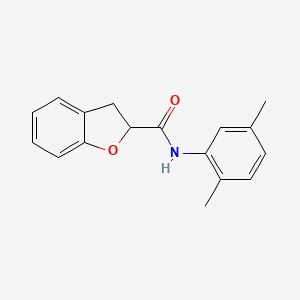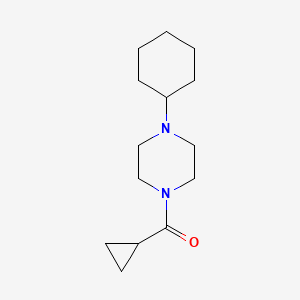
N-(2,5-dimethylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide
Overview
Description
N-(2,5-dimethylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide, also known as DMDB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMDB is a benzofuran derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, N-(2,5-dimethylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to inhibit the Akt/mTOR pathway and activate the p38 MAPK pathway, leading to apoptosis and cell cycle arrest. In neurodegenerative diseases, N-(2,5-dimethylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to activate the Nrf2/ARE pathway, leading to the upregulation of antioxidant and detoxification enzymes. In inflammation, N-(2,5-dimethylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to inhibit the NF-κB pathway, leading to the downregulation of pro-inflammatory cytokines and chemokines.
Biochemical and physiological effects:
N-(2,5-dimethylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2,5-dimethylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neurodegenerative diseases, N-(2,5-dimethylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to reduce oxidative stress, inflammation, and neuronal damage. In inflammation, N-(2,5-dimethylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has several advantages for lab experiments, such as its low toxicity and high solubility in water and organic solvents. However, N-(2,5-dimethylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide also has some limitations, such as its instability in acidic conditions and its potential to form dimers and polymers.
Future Directions
There are several future directions for N-(2,5-dimethylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide research, such as the development of N-(2,5-dimethylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide derivatives with improved pharmacological properties, the investigation of N-(2,5-dimethylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide's effects on other signaling pathways, and the evaluation of N-(2,5-dimethylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide's potential as a therapeutic agent in clinical trials.
In conclusion, N-(2,5-dimethylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. N-(2,5-dimethylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been synthesized using various methods, and its mechanism of action involves the modulation of various signaling pathways. N-(2,5-dimethylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for N-(2,5-dimethylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide research, and further studies are needed to fully understand its therapeutic potential.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been studied for its potential therapeutic properties in various fields of research, such as cancer, neurodegenerative diseases, and inflammation. In cancer research, N-(2,5-dimethylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disease research, N-(2,5-dimethylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, N-(2,5-dimethylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-11-7-8-12(2)14(9-11)18-17(19)16-10-13-5-3-4-6-15(13)20-16/h3-9,16H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDSDXPGDOBEPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-furylmethyl)-2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4795314.png)
![2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzylidene}acetohydrazide](/img/structure/B4795322.png)

![propyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4795341.png)
![6-chloro-2-(2-ethoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4795344.png)
![2-mercapto-6-methyl-5-phenyl-3-[4-(4-pyridinylmethyl)phenyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4795350.png)
amine dihydrochloride](/img/structure/B4795366.png)
![5,7-dimethyl-3-(4-methylbenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4795371.png)
![methyl 4-({[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B4795382.png)

![N-(tert-butyl)-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4795398.png)
![2-[(4-bromophenyl)thio]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4795403.png)
![2-{[4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4795408.png)
![2-[5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4795415.png)